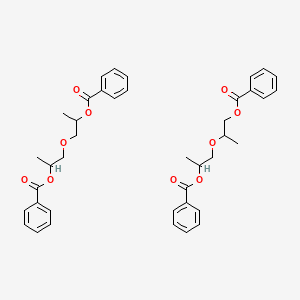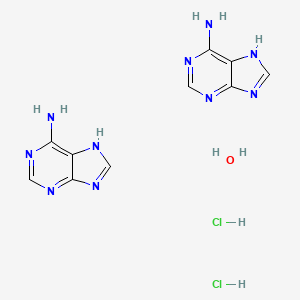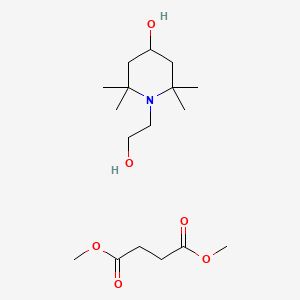
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly significant in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate typically involves the hydroboration of alkenes or alkynes. This process entails the addition of a boron-hydrogen (B-H) bond across the unsaturated carbon-carbon bond, resulting in the formation of the corresponding organoborane . The reaction is generally rapid and proceeds with high selectivity.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale hydroboration processes, utilizing catalysts to enhance reaction efficiency and selectivity. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The boronate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronate group .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted organoboron compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate involves its role as a boron-containing reagent in various chemical reactions. The boronate group facilitates the formation of carbon-carbon bonds through transmetalation processes in Suzuki–Miyaura coupling reactions. The molecular targets and pathways involved include the interaction with palladium catalysts and the transfer of organic groups from boron to palladium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2,6-dimethylpyridin-3-yl)boronate
- 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (4-isobutylfuran-2-yl)boronate
Uniqueness
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-fluoro-4-(methylthio)phenyl)boronate is unique due to the presence of the fluoro and methylthio substituents on the phenyl ring, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
(2-fluoro-4-methylsulfanylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFO3S/c1-12(2,16)13(3,4)18-14(17)10-7-6-9(19-5)8-11(10)15/h6-8,16-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSXCJCKNYTWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)SC)F)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8112985.png)
![1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8112986.png)
![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine](/img/structure/B8112994.png)
![[Acetyl(ethyl)amino] 2,4,6-trimethylbenzenesulfonate](/img/structure/B8112995.png)


![[(5Z,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B8113028.png)



![7-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8113050.png)
![2-(Benzylthio)-1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8113052.png)

